molecular formula C13H15Cl2NO6 B6231441 ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid CAS No. 502842-04-8

ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid

Cat. No. B6231441
CAS RN: 502842-04-8
M. Wt: 352.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, or oxalic acid, is a synthetic organic compound used in a variety of applications, ranging from pharmaceuticals to industrial processes. It is a colorless, odorless, and crystalline solid with a molecular formula of C8H6Cl2NO2. Oxalic acid is a common ingredient in many chemical products, and it has a variety of uses in both organic and inorganic chemistry.

Scientific Research Applications

Oxalic acid is used in a variety of scientific research applications, including in organic synthesis and analytical chemistry. It is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of certain polymers, such as polyvinyl alcohol. In analytical chemistry, oxalic acid is used as a reagent in a variety of analytical techniques, such as spectroscopy, chromatography, and electrochemistry.

Mechanism of Action

The mechanism of action of oxalic acid is not fully understood. However, it is known to act as an acid-base catalyst in various chemical reactions. It is also known to be a chelating agent, meaning it can bind to certain metals and form complexes. Additionally, oxalic acid has been shown to act as an oxidizing agent, which can be used to reduce certain compounds.
Biochemical and Physiological Effects
Oxalic acid has been shown to have a variety of biochemical and physiological effects. In humans, oxalic acid has been shown to reduce the absorption of certain minerals, such as calcium and iron. It can also increase the risk of kidney stones in individuals with a predisposition to the condition. Additionally, oxalic acid has been shown to be toxic to certain aquatic organisms, such as fish and amphibians.

Advantages and Limitations for Lab Experiments

The use of oxalic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is a non-toxic, non-volatile compound, making it safe to use in a laboratory setting. However, oxalic acid has a number of limitations. It is a strong acid, and it can corrode certain materials. It is also a strong oxidizing agent, and it can react with certain compounds, producing unwanted byproducts.

Future Directions

There are a number of potential future directions for research involving oxalic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical and industrial processes. Additionally, further research into its potential toxicity to aquatic organisms and its potential to corrode certain materials could be beneficial. Finally, research into the potential for oxalic acid to be used as an alternative to traditional chemical reagents, such as nitric acid, could be beneficial.

Synthesis Methods

Oxalic acid is typically synthesized through the reaction of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate and nitric acid. This reaction produces oxalic acid in the form of a white crystalline solid. The reaction is typically conducted at a temperature of around 100°C and a pressure of 1 atmosphere. The reaction is typically carried out in a closed vessel, and the reaction time can vary depending on the desired yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid involves the reaction of ethyl 3-(2,3-dichlorophenyl)propanoate with ammonia followed by reaction with oxalic acid.", "Starting Materials": [ "Ethyl 3-(2,3-dichlorophenyl)propanoate", "Ammonia", "Oxalic acid" ], "Reaction": [ "Step 1: Ethyl 3-(2,3-dichlorophenyl)propanoate is reacted with excess ammonia in ethanol at room temperature for 24 hours.", "Step 2: The resulting product, ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, is isolated by filtration and washed with ethanol.", "Step 3: Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is then reacted with oxalic acid in ethanol at reflux for 6 hours.", "Step 4: The resulting product, ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate oxalate, is isolated by filtration and washed with ethanol." ] }

CAS RN

502842-04-8

Product Name

ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate, oxalic acid

Molecular Formula

C13H15Cl2NO6

Molecular Weight

352.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.